3-Methoxy-2-methyl-2-(methylamino)propan-1-ol

描述

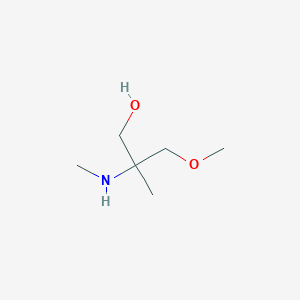

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is a chiral amino alcohol derivative characterized by a methoxy group (-OCH₃), a methylamino group (-NHCH₃), and a methyl substituent on the central carbon of the propanol backbone. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., Duloxetine intermediates, PD-1/PD-L1 inhibitors) suggest relevance in pharmaceutical synthesis and small-molecule drug development .

属性

IUPAC Name |

3-methoxy-2-methyl-2-(methylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-6(4-8,7-2)5-9-3/h7-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOSGYFBQBOXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(COC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Methoxy-2-methyl-2-(methylamino)propan-1-ol, also known as MMAA, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

MMAA is characterized by the following structure:

The compound features a methoxy group, a methyl group, and a methylamino group attached to a propanol backbone, which influences its solubility and reactivity in biological systems.

MMAA's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and hydroxyl groups allows for hydrogen bonding, which can modulate the activity of these targets. Additionally, the aromatic ring may engage in π-π interactions, further enhancing its efficacy in biological systems .

1. Antidepressant Properties

MMAA has been studied as an intermediate in the synthesis of pharmaceuticals like Duloxetine, which is used to treat depression and anxiety disorders. Research indicates that compounds similar to MMAA can inhibit the reuptake of serotonin and norepinephrine, contributing to their antidepressant effects .

2. Neuroprotective Effects

In vitro studies have suggested that MMAA may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests a potential role in treating neurodegenerative diseases .

3. Antitumor Activity

Recent studies have shown that derivatives of MMAA can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, certain analogs demonstrated significant cytotoxic effects against melanoma cells by interfering with cell cycle progression and promoting apoptosis through the PI3K/NF-κB signaling pathway .

Case Study 1: Antidepressant Efficacy

A clinical trial evaluated the efficacy of Duloxetine (derived from MMAA) in patients with major depressive disorder. Results indicated significant improvements in depressive symptoms compared to placebo, highlighting the relevance of MMAA-derived compounds in therapeutic applications .

Case Study 2: Neuroprotective Mechanisms

In an experimental model of Alzheimer's disease, MMAA analogs were found to reduce amyloid-beta accumulation and improve cognitive function in treated mice. These findings support the hypothesis that MMAA may have protective effects against neurodegeneration .

Safety Profile

Toxicological assessments indicate that MMAA has a favorable safety profile at therapeutic doses. However, high doses have been associated with mild toxicity in animal models, including signs of renal impairment and behavioral changes such as hypoactivity and ataxia . Further studies are required to establish comprehensive safety data.

科学研究应用

Pharmaceutical Applications

1.1. Intermediate for Drug Synthesis

One of the primary applications of 3-Methoxy-2-methyl-2-(methylamino)propan-1-ol is as an intermediate in the synthesis of pharmaceuticals. Specifically, it is utilized in the production of Duloxetine, an antidepressant and anxiolytic medication. The synthesis route involves the condensation of optically active 3-(dimethylamino)-1-(2-thienyl)propan-1-ol with naphthalene derivatives, followed by demethylation processes to yield Duloxetine .

1.2. Antidepressant Properties

Duloxetine, produced using this compound, is indicated for treating major depressive disorder and generalized anxiety disorder. Its efficacy in managing these conditions has been documented in numerous clinical trials, showcasing its role as a serotonin-norepinephrine reuptake inhibitor (SNRI) .

Chemical Synthesis and Research Applications

2.1. Organic Chemistry Research

The compound serves as a valuable building block in organic chemistry research, particularly in synthesizing other complex molecules. Its unique structure allows for various modifications that can lead to new compounds with potential therapeutic effects .

2.2. Thermodynamic Studies

Research has also focused on the thermodynamic properties of related compounds, such as 3-amino-1-propanol derivatives, which can provide insights into hydrogen-bonding interactions and molecular stability . These studies are crucial for understanding reaction mechanisms and optimizing synthesis pathways.

Case Studies and Experimental Findings

3.1. Synthesis Optimization

A study published in the Chemical and Pharmaceutical Bulletin demonstrated an optimized method for synthesizing this compound that enhances yield and purity compared to traditional methods . This optimization is vital for pharmaceutical manufacturing, where cost-effectiveness and efficiency are paramount.

3.2. Environmental Impact Assessments

Research has also examined the environmental implications of synthesizing this compound, particularly regarding solvent usage and waste management practices in pharmaceutical production . These assessments help align chemical manufacturing processes with sustainable practices.

Summary Table of Applications

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with key analogs based on structural motifs, synthesis routes, and biological or industrial relevance.

Table 1: Structural and Functional Comparison

Structural and Stereochemical Considerations

- Methoxy Group Impact: The methoxy group in this compound likely enhances hydrophilicity compared to non-oxygenated analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol. However, steric hindrance from the methyl and methylamino groups may limit membrane permeability .

- Chirality: Similar to (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, enantiomeric purity is critical for pharmaceutical intermediates. Enzymatic resolution (e.g., lipase-mediated acylation) is a common strategy for such compounds .

常见问题

Q. How to address inconsistencies in regulatory classifications (GHS vs. OSHA)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。